molecular formula C17H18FNO2 B2579803 2-(4-fluorophenoxy)-N-(2-phenylethyl)propanamide CAS No. 617696-77-2

2-(4-fluorophenoxy)-N-(2-phenylethyl)propanamide

Cat. No.: B2579803
CAS No.: 617696-77-2
M. Wt: 287.334
InChI Key: QIATYMWUEZURGC-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(2-phenylethyl)propanamide is a chemical compound known for its unique structure and potential applications in various fields. It consists of a fluorophenoxy group attached to a propanamide backbone, with a phenylethyl substituent. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(2-phenylethyl)propanamide typically involves the reaction of 4-fluorophenol with a suitable propanoyl chloride derivative, followed by the introduction of the phenylethyl group. The reaction conditions often include the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-(2-phenylethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or modify existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.

Scientific Research Applications

2-(4-fluorophenoxy)-N-(2-phenylethyl)propanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(2-phenylethyl)propanamide involves its interaction with specific molecular targets and pathways. The fluorophenoxy group may interact with enzymes or receptors, modulating their activity. The phenylethyl group can enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-fluorophenoxy)-N-(2-phenylethyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    2-(4-fluorophenoxy)-N-(2-phenylethyl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

    2-(4-fluorophenoxy)-N-(2-phenylethyl)benzamide: Similar structure but with a benzamide group instead of a propanamide group.

Uniqueness

2-(4-fluorophenoxy)-N-(2-phenylethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenoxy group enhances its stability and reactivity, while the phenylethyl group contributes to its binding affinity and selectivity for molecular targets.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-(2-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-13(21-16-9-7-15(18)8-10-16)17(20)19-12-11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIATYMWUEZURGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1=CC=CC=C1)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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